![molecular formula C12H17BrN2O3 B13716997 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a bromine atom and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
The synthesis of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the Boc-protected amino group. The final step involves the addition of an ethanol moiety to the pyridine ring. The reaction conditions often include the use of bases, solvents like ethanol, and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions. The bromine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives. These derivatives can interact with specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino alcohols and bromopyridine derivatives. For example:
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the bromine atom.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino alcohol with different substituents.
Boc-2-aminoethanol: A simpler compound with a Boc-protected amino group and an ethanol moiety.
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the bromine atom on the pyridine ring, which allows for a diverse range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H17BrN2O3 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
tert-butyl N-[6-bromo-4-(2-hydroxyethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-9-7-14-10(13)6-8(9)4-5-16/h6-7,16H,4-5H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
PYBGVWCLXJQPCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


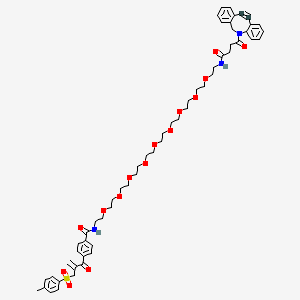
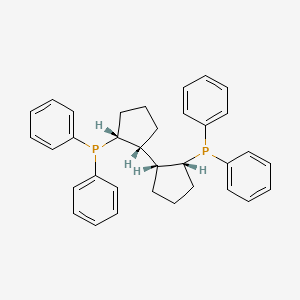
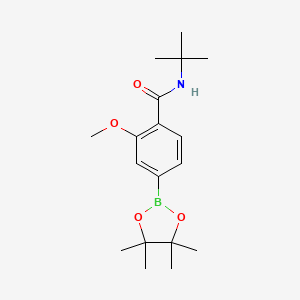
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)


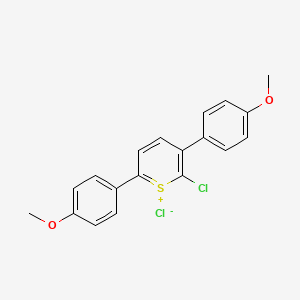
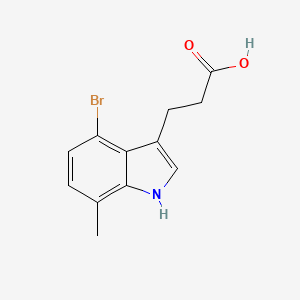
![3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid](/img/structure/B13716967.png)

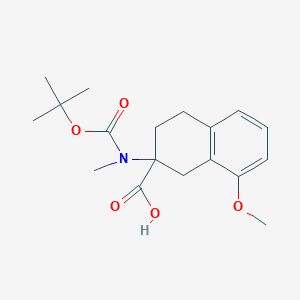
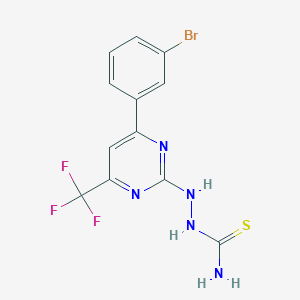

![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
